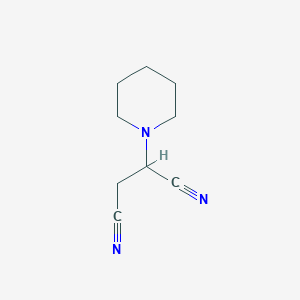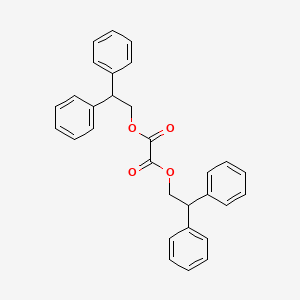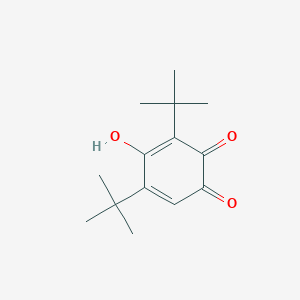![molecular formula C17H18Br2 B13992849 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene CAS No. 6337-62-8](/img/structure/B13992849.png)
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are separated by a propyl chain. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-(methyl)-4-[3-[4-(methyl)phenyl]propyl]benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity allows it to modify biological molecules, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-4-[3-[4-(chloromethyl)phenyl]propyl]benzene: Similar structure with chloromethyl groups instead of bromomethyl groups.
1-(Methyl)-4-[3-[4-(methyl)phenyl]propyl]benzene: Lacks the halogen substituents, making it less reactive.
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]ethyl]benzene: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene is unique due to its specific arrangement of bromomethyl groups and the propyl chain, which imparts distinct reactivity and properties. This makes it valuable for specific chemical transformations and applications in research.
Propiedades
Número CAS |
6337-62-8 |
|---|---|
Fórmula molecular |
C17H18Br2 |
Peso molecular |
382.1 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C17H18Br2/c18-12-16-8-4-14(5-9-16)2-1-3-15-6-10-17(13-19)11-7-15/h4-11H,1-3,12-13H2 |
Clave InChI |
YDQDVPCUXBXCAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)
![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)



![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)



